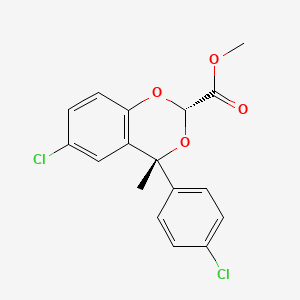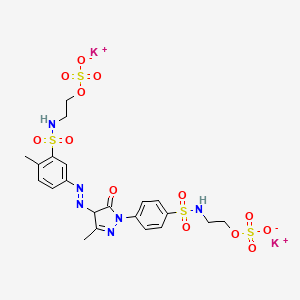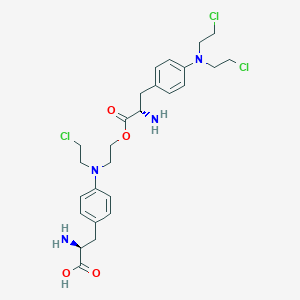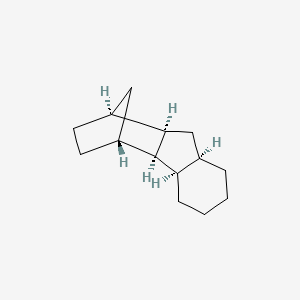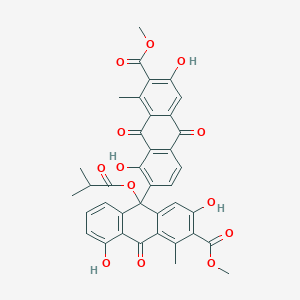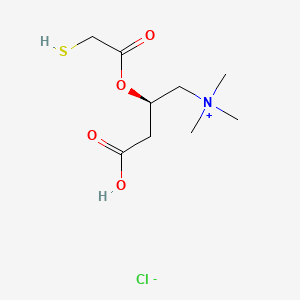
(R)-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride is a quaternary ammonium compound with a unique structure that includes a carboxyl group, a mercaptoacetyl group, and a trimethylammonium group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-3-hydroxy-2-(mercaptoacetyl)propanoic acid and trimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or ethanol. The temperature and pH are carefully monitored to ensure the desired product is obtained.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and reduce production costs.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the mercaptoacetyl group, leading to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols, amines.
Major Products
Oxidation: Disulfides, sulfoxides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, ®-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and other complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its unique structure allows it to interact with specific biomolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, ®-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of ®-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride involves its interaction with specific molecular targets. The trimethylammonium group allows it to bind to negatively charged sites on proteins or other biomolecules, while the mercaptoacetyl group can form covalent bonds with thiol groups. This dual functionality enables the compound to modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functionality but lacking the quaternary ammonium group.
Acetylacetone: Another compound with a similar carbonyl structure but different functional groups.
Diketene: A reactive intermediate used in the synthesis of various acetoacetate derivatives.
Uniqueness
®-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride is unique due to its combination of a quaternary ammonium group, a carboxyl group, and a mercaptoacetyl group. This combination provides it with distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
属性
CAS 编号 |
83544-83-6 |
|---|---|
分子式 |
C9H18ClNO4S |
分子量 |
271.76 g/mol |
IUPAC 名称 |
[(2R)-3-carboxy-2-(2-sulfanylacetyl)oxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C9H17NO4S.ClH/c1-10(2,3)5-7(4-8(11)12)14-9(13)6-15;/h7H,4-6H2,1-3H3,(H-,11,12,15);1H/t7-;/m1./s1 |
InChI 键 |
ISTVFQRRDGNMKI-OGFXRTJISA-N |
手性 SMILES |
C[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CS.[Cl-] |
规范 SMILES |
C[N+](C)(C)CC(CC(=O)O)OC(=O)CS.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



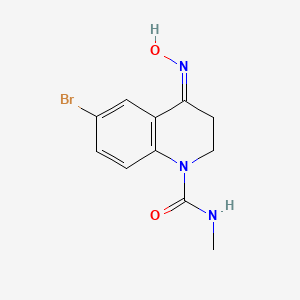



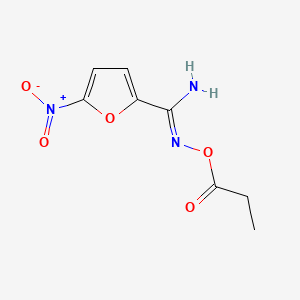
![(E)-but-2-enedioic acid;1-[2-(ethoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758737.png)
